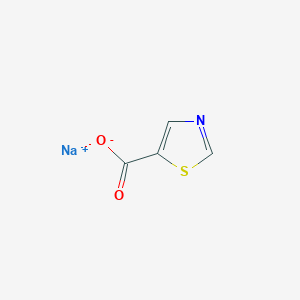

Sodium 1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Sodium 1,3-thiazole-5-carboxylate is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

A one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid has been described . This method is simple and avoids harsh reaction conditions, unsatisfactory yields, prolonged reaction time, cumbersome product isolation procedures, polar, volatile, and hazardous organic solvents, and often expensive catalysts .Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds and have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . They also appear in various synthetic drugs .Physical And Chemical Properties Analysis

Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . It has a boiling point of 116 to 118 °C . This compound is a powder .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Sodium 1,3-thiazole-5-carboxylate derivatives have been explored for their potential in various fields, including as hypnotics and in anesthesia. For example, the synthesis and biological evaluation of ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate, a compound related to this compound, demonstrated potent in vivo activity as an ultra-short acting hypnotic with a very rapid onset of action. It was found to have a shorter duration of action without acute tolerance or noticeable side effects compared to thiopental sodium. This compound also showed potential for use not only as a pre-anesthetic medication and as an anesthesia inducer but also to maintain anesthesia for longer durations alongside thiopental sodium (Kadi et al., 2008).

Catalytic Applications in Synthesis

Sodium fluoride has been identified as an efficient catalyst for the synthesis of 2,4-disubstituted-1,3-thiazoles and selenazoles, showcasing the role of sodium derivatives in facilitating chemical transformations. The method utilizes phenacyl bromides and thiourea or phenylthiourea in aqueous methanol at ambient temperature, resulting in analytically pure products in excellent yields within a short time frame (Banothu et al., 2014).

Synthesis of Novel Derivatives

Research on this compound has also led to the development of novel derivatives through synthetic chemistry. For instance, novel 2-amino-1,3-thiazole-5-carboxylates were synthesized using ultrasonic and thermally mediated nucleophilic displacement, demonstrating the versatility of this compound in synthetic applications (Baker & Williams, 2003).

Structural Characterization and Chemical Transformations

Structural characterization and chemical transformations of this compound derivatives provide insights into their potential applications. The synthesis, crystal structure characterization, Hirshfeld surface analysis, and quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a derivative, have been studied. Such research not only contributes to our understanding of the chemical and physical properties of these compounds but also opens up possibilities for their application in various fields, including pharmaceuticals and materials science (Akhileshwari et al., 2021).

Safety and Hazards

Sodium 1,3-thiazole-5-carboxylate has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . In the future, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds . . Thiazole derivatives have been known to interact with a variety of targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of interactions with various biological targets.

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways and enzymes . The exact pathways affected would depend on the specific targets of the compound.

Pharmacokinetics

Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of Sodium 1,3-thiazole-5-carboxylate.

Result of Action

Thiazole derivatives have been known to exert a variety of biological effects, depending on their specific structures and targets .

Analyse Biochimique

Biochemical Properties

Sodium 1,3-thiazole-5-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in both electrophilic and nucleophilic substitution reactions. It has been observed to interact with enzymes such as DNA gyrase and topoisomerase II, which are essential for DNA replication and repair . These interactions can lead to the inhibition of these enzymes, thereby affecting cellular processes such as DNA replication and transcription.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to induce apoptosis in cancer cells by activating the caspase pathway . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to DNA and form complexes that interfere with DNA replication and transcription . It also interacts with enzymes such as topoisomerase II, leading to the formation of DNA double-strand breaks and subsequent cell death . Furthermore, this compound can inhibit the activity of certain kinases, thereby affecting signal transduction pathways and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth in cancer models . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with cellular macromolecules, resulting in oxidative stress and cellular damage. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Propriétés

IUPAC Name |

sodium;1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S.Na/c6-4(7)3-1-5-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBRAHHFSPRLBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)

![(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine](/img/structure/B1439965.png)

![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)

![2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid](/img/structure/B1439973.png)

![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)